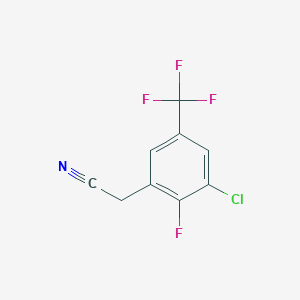

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHAOUHLFDSYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378703 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-15-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

CAS Number: 261763-15-9

Executive Summary

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS 261763-15-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced agrochemicals (herbicides and insecticides) and pharmaceutical active ingredients (APIs). Its structural core—containing a trifluoromethyl group (-CF₃), a fluorine atom, and a chlorine atom on a phenyl ring—imparts critical physicochemical properties to downstream molecules, including enhanced lipophilicity, metabolic stability, and bioavailability.

This guide details the chemical identity, synthetic pathways, and application logic for researchers utilizing this compound in drug discovery and process chemistry.

Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 261763-15-9 |

| IUPAC Name | 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |

| Molecular Formula | C₉H₄ClF₄N |

| Molecular Weight | 237.58 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | ~103–105 °C (at 10 mmHg) |

| Density | ~1.36 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Toluene); Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Trifluoromethyl (-CF₃), Aryl Halides (Cl, F) |

Synthetic Methodology

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically follows a convergent pathway starting from the corresponding toluene derivative. This route is preferred in industrial settings for its scalability and the availability of precursors.

3.1 Core Synthetic Pathway

-

Precursor Selection: The process begins with 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene .

-

Radical Bromination (Wohl-Ziegler Reaction): The toluene derivative undergoes benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or Benzoyl Peroxide) in CCl₄ or chlorobenzene. This yields 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide .

-

Nucleophilic Substitution (Cyanation): The benzyl bromide is treated with an inorganic cyanide source (NaCN or KCN) in a polar aprotic solvent (DMSO, DMF) or under Phase Transfer Catalysis (PTC) conditions (Toluene/Water with TBAB) to yield the target phenylacetonitrile.

3.2 Reaction Engineering & Optimization

-

Regioselectivity: The presence of the electron-withdrawing -CF₃ and -F groups deactivates the ring, preventing electrophilic aromatic substitution side reactions, but the benzylic position remains susceptible to radical attack.

-

Safety Note: The cyanation step generates stoichiometric amounts of halide salts. Care must be taken to avoid acidification, which would release toxic HCN gas.

3.3 Visualized Synthesis Workflow

The following diagram illustrates the stepwise conversion and logical flow of the synthesis.

Caption: Stepwise synthesis from toluene precursor via benzylic bromination and subsequent cyanation.

Applications in Drug & Agrochemical Discovery

This compound serves as a "late-stage building block" (LSBB). The nitrile group is a versatile handle that can be transformed into various pharmacophores.

4.1 Downstream Transformations

The nitrile group (-CN) allows for three primary divergent pathways:

-

Hydrolysis to Phenylacetic Acid: Precursor for auxin-mimic herbicides.

-

Oxidation to Benzoic Acid: The nitrile can be hydrolyzed and oxidatively degraded to form 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 129931-45-9) . This is a critical intermediate for Uracil Herbicides (e.g., PPO inhibitors) and novel Isoxazoline Ectoparasiticides .

-

Reduction to Phenethylamine: Used in CNS-active drug discovery.

4.2 Structure-Activity Relationship (SAR)

-

Trifluoromethyl (-CF₃) at C5: Increases metabolic stability by blocking oxidative metabolism (CYP450) at the para-position relative to the fluorine. It also significantly boosts lipophilicity (LogP), aiding membrane permeability.

-

Fluorine (-F) at C2: Provides steric protection to the benzylic position and modulates the pKa of adjacent functional groups.

-

Chlorine (-Cl) at C3: fills hydrophobic pockets in target enzymes/receptors.

4.3 Application Logic Diagram

Caption: Divergent synthesis pathways from the nitrile core to bioactive end-products.

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements:

-

Specific Handling:

-

Cyanide Risk: Although the nitrile group is covalently bonded, thermal decomposition or strong acidic conditions can release hazardous fumes.

-

Fluorine Safety: In case of fire, thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Self-contained breathing apparatus (SCBA) is mandatory for emergency responders.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive.

References

-

ChemicalBook. (2023). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE Product Entry. Retrieved from

-

AK Scientific. (2023). Catalog Entry for CAS 261763-15-9. Retrieved from

-

European Patent Office. (2015). Patent EP0518412A1: Process for the alpha-chlorination of phenylacetonitriles. (Contextual reference for phenylacetonitrile handling). Retrieved from

-

PubChem. (2023). Compound Summary for Benzoic Acid Derivative (CAS 129931-45-9). (Downstream intermediate validation). Retrieved from

-

Accela ChemBio. (2023). Product Relations: Fluorinated Benzyl Derivatives. Retrieved from

Sources

A Technical Guide to the Chemical Properties and Applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Abstract: This document provides an in-depth technical examination of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a highly functionalized aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of chloro, fluoro, and trifluoromethyl substituents on the phenylacetonitrile scaffold imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide details its chemical properties, proposes a logical synthetic pathway, discusses its core reactivity, outlines analytical characterization methods, and explores its applications in drug discovery and development. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a polysubstituted aromatic compound. Its identity is established by its unique CAS number and molecular formula. The combination of electron-withdrawing groups (Cl, F, CF₃) on the aromatic ring significantly influences its chemical behavior, particularly the reactivity of the nitrile and the benzylic methylene group.

Caption: Chemical Structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile.

Below is a summary of its key identifiers and properties. Note that specific experimental physical data such as melting and boiling points are not widely published; therefore, values for structurally analogous compounds are provided for context.

| Identifier | Value | Source |

| Chemical Name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | [1] |

| CAS Number | 261763-15-9 | [2][3] |

| Molecular Formula | C₉H₄ClF₄N | [2][3] |

| Molecular Weight | 237.58 g/mol | [2] |

| Appearance | Off-white crystalline (predicted) | [4] |

| Boiling Point | ~256 °C (analogy to 4-Chloro-3-(trifluoromethyl)phenylacetonitrile) | [4] |

| Density | ~1.3-1.4 g/cm³ (analogy to related compounds) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, EtOAc, Acetone) | [5] |

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific proprietary synthesis methods may vary, a logical and scalable synthetic route can be devised from commercially available starting materials based on established organofluorine chemistry principles. A plausible approach involves the functionalization of a substituted aniline, a common strategy for building complex aromatic systems.

Causality Behind Experimental Choices:

-

Starting Material: A trifluoromethyl- and chloro-substituted aniline is chosen as it provides two of the required ring substituents in the correct orientation.

-

Diazotization/Sandmeyer Reaction: This classic transformation is a reliable method for converting an aromatic amine into a wide range of functional groups. The use of sodium nitrite in an acidic medium generates the diazonium salt, which is a versatile intermediate. Subsequent reaction with a cyanide source, such as copper(I) cyanide, installs the nitrile group.

-

Halogenation: Introduction of the fluorine and chlorine atoms at specific positions would likely be achieved through electrophilic halogenation on a precursor molecule, or by starting with an appropriately substituted raw material. The directing effects of the existing substituents are critical in determining the regioselectivity of these steps.

-

Final Cyanomethylation: An alternative route could involve the synthesis of the corresponding benzyl halide followed by nucleophilic substitution with a cyanide salt to yield the final product.[6]

Caption: Proposed high-level workflow for the synthesis of the target compound.

Core Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups:

-

The Nitrile Group (-C≡N): This is a highly versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid derivative, a common precursor for anti-inflammatory drugs.

-

Reduction: The nitrile can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. This resulting phenethylamine scaffold is a key feature in many biologically active molecules.

-

-

The Benzylic Methylene Group (-CH₂CN): The protons on the carbon adjacent to the aromatic ring and the nitrile group are acidic.

-

Deprotonation: Treatment with a suitable base (e.g., NaH, LDA) generates a resonance-stabilized carbanion.

-

Alkylation/Acylation: This carbanion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), allowing for the construction of more complex carbon skeletons at the benzylic position.

-

-

The Aromatic Ring: The ring is heavily substituted with electron-withdrawing groups, rendering it electron-deficient.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration or Friedel-Crafts.

-

Nucleophilic Aromatic Substitution (SNAr): While challenging, the high degree of activation by electron-withdrawing groups may allow for SNAr reactions at the halogenated positions under specific, often harsh, conditions (high temperature, strong nucleophile).

-

Analytical Characterization

To ensure the identity, purity, and quality of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a suite of analytical techniques is employed. The expected spectral data provides a fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the range of 3.8-4.2 ppm corresponding to the two benzylic protons (-CH₂CN). One signal in the aromatic region (7.5-8.0 ppm) for the single aromatic proton, likely showing coupling to both ¹⁹F nuclei. |

| ¹³C NMR | Signals for the nitrile carbon (~115-120 ppm), the benzylic carbon (~20-25 ppm), and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the substituents. The CF₃ carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group (-CF₃), which will appear as a singlet. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretch. Strong C-F stretching bands will be visible in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 237.58. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |

Protocol: Standard Quality Control (QC) Analysis

This protocol describes a self-validating system for confirming the integrity of a sample.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to confirm the presence and integration of the benzylic and aromatic protons.

-

Acquire a ¹⁹F NMR spectrum to verify the two distinct fluorine environments.

-

Acquire a broadband-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI-MS or analyze via GC-MS.

-

Verify the molecular weight by identifying the molecular ion peak and confirm the chlorine isotope pattern.

-

-

Purity Assessment:

-

Use HPLC with a UV detector or GC-FID to determine the purity of the sample, which should typically be ≥98% for research applications.

-

-

Data Validation: The combination of correct mass, the presence of all expected NMR signals with appropriate couplings and integrations, and high purity by chromatography provides a validated confirmation of the compound's identity and quality.

Applications in Research and Development

The strategic placement of fluorine atoms and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates.[7][8]

The "Fluorine Factor" in Drug Design

Incorporating a moiety like 3-chloro-2-fluoro-5-(trifluoromethyl)phenyl can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[10]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.[9]

-

pKa Modulation: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a drug at physiological pH and impacting its solubility and target engagement.[7]

Caption: Role as a central building block for diverse molecular classes.

This compound is therefore not just an inert carrier of functional groups but an active contributor to the biological profile of the final molecule, making it a highly sought-after building block in the synthesis of novel therapeutics and agrochemicals.[10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The following information is derived from safety data sheets for this and structurally related nitriles.

Hazard Identification: [1]

-

GHS Classification: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[11]

-

Hand Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile). Inspect gloves for tears or holes before use.[11]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.

-

-

Handling Procedures:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

-

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Store locked up.[12]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a sophisticated chemical building block whose value is derived from its unique combination of reactive functional groups and the powerful influence of its fluorine-containing substituents. Its utility in modifying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bioactive molecules ensures its continued relevance in the fields of drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the creation of next-generation chemical entities.

References

-

Cas 22902-82-5, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile . LookChem. URL: [Link]

-

Al-Awadi, F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications . PMC. URL: [Link]

-

3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine . Fujian Kangfeng New Material Co., Ltd. URL: [Link]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers . LookChem. URL: [Link]

-

2-(Trifluoromethyl)phenylacetonitrile . PubChem. URL: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. URL: [Link]

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents.

-

Applications of Fluorine in Medicinal Chemistry . ResearchGate. URL: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . Current Topics in Medicinal Chemistry. URL: [Link]

-

Pinto, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Pharmaceuticals. URL: [Link]

- WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 261763-15-9 [chemicalbook.com]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, outlines a detailed synthetic pathway with step-by-step protocols, and explores its potential applications, particularly in the realm of drug discovery. The strategic incorporation of chlorine, fluorine, and a trifluoromethyl group on the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic intermediates.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry, known to enhance a compound's pharmacokinetic profile and potency.[2]

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 261763-15-9) is a prime example of a strategically designed building block that leverages the synergistic effects of multiple halogen substituents. The presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group on the phenylacetonitrile core creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.[3] This guide will provide a detailed exploration of this compound, from its fundamental structure to its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is characterized by a benzene ring substituted with a chloro, a fluoro, a trifluoromethyl, and a cyanomethyl group.

Molecular Formula: C₉H₄ClF₄N[4]

Molecular Weight: 237.58 g/mol [4]

The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and its interactions in a biological system. The electron-withdrawing nature of the halogens and the trifluoromethyl group significantly influences the acidity of the benzylic protons and the reactivity of the nitrile group.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and Related Analogues

| Property | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 4-Chloro-3-(trifluoromethyl)phenylacetonitrile[5] | 3-(Trifluoromethyl)phenylacetonitrile[6] |

| CAS Number | 261763-15-9 | 22902-82-5 | 2338-76-3 |

| Molecular Formula | C₉H₄ClF₄N | C₉H₅ClF₃N | C₉H₆F₃N |

| Molecular Weight | 237.58 | 219.6 | 185.15 |

| Boiling Point | Not available | 256 °C | 92-93 °C / 4 mmHg |

| Density | Not available | 1.363 g/mL | 1.187 g/mL at 25 °C |

| Refractive Index | Not available | 1.477 | n20/D 1.4565 |

Note: Experimental data for the target compound is limited. The properties of related analogues are provided for estimation and comparison.

Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile: A Step-by-Step Guide

The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can be achieved through a two-step process starting from the corresponding benzyl alcohol. The overall synthetic scheme involves the conversion of the benzyl alcohol to a benzyl bromide, followed by a nucleophilic substitution with a cyanide salt.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

Chemo-Structural Profiling of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Executive Summary: Core Data

For researchers requiring immediate stoichiometric data, the precise molecular weight and identity parameters for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile are defined below.

| Parameter | Value |

| Molecular Weight (Average) | 237.58 g/mol |

| Monoisotopic Mass | 236.9968 g/mol |

| CAS Number | 261763-15-9 |

| Molecular Formula | C₉H₄ClF₄N |

| Appearance | Colorless to pale yellow liquid (Standard) / Low-melting solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Structural Analysis & Significance

This molecule is not merely a catalog entry; it is a high-value scaffold modifier in medicinal chemistry.[1][2] The simultaneous presence of a chlorine, a fluorine, and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment.[2]

The "Magic Methyl" & Ortho Effects

The 2-fluoro and 5-trifluoromethyl substituents significantly alter the physicochemical profile compared to the parent phenylacetonitrile:

-

Metabolic Stability: The fluorine at the C2 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site.[1][2]

-

Lipophilicity Modulation: The -CF₃ group increases lipophilicity (LogP), enhancing membrane permeability, while the nitrile (-CN) handle provides a versatile anchor for further diversification.[1][2]

-

Electronic Deactivation: The electron-withdrawing nature of the Cl, F, and CF₃ groups makes the benzylic protons more acidic, facilitating alkylation reactions but also requiring careful handling to prevent polymerization.[1][2]

Structural Visualization (DOT)

The following diagram illustrates the functional connectivity and steric environment of the molecule.[1][2]

Figure 1: Functional group mapping of the target molecule highlighting medicinal chemistry utility.[1][2]

Synthetic Pathways & Protocols

Synthesis of electron-deficient benzyl nitriles requires precise control to avoid hydrolysis or polymerization.[1][2] The industry-standard route involves nucleophilic substitution of the corresponding benzyl halide.[1][2]

Retrosynthetic Analysis

The most robust pathway disconnects at the benzylic carbon-cyanide bond.[1][2]

Figure 2: Primary retrosynthetic disconnection.

Detailed Experimental Protocol (Benzyl Halide to Nitrile)

Objective: Convert 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide to the target nitrile.

Reagents:

-

Precursor: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq)[1][2]

-

Workup: Ethyl Acetate, Brine, Sodium Sulfate.[2]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl bromide (10 mmol) in anhydrous DMSO (20 mL). Note: DMSO accelerates SN2 reactions via cation solvation.[2]

-

Addition: Cool the solution to 0°C. CAREFULLY add powdered NaCN (12 mmol) in small portions. Safety: Perform in a well-ventilated fume hood. Keep bleach solution nearby to neutralize spills.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1][2] The starting bromide spot should disappear.[1][2]

-

Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) to precipitate the product or solubilize inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92%[2]

Reactivity Profile & Downstream Applications

The nitrile group is a "gateway" functional group.[1][2] In drug development, this molecule serves as a precursor to three critical pharmacophores.

Transformation Logic

| Reaction Type | Reagents | Product Class | Utility |

| Hydrolysis | H₂SO₄ / H₂O / Heat | Phenylacetic Acid | NSAID scaffolds; Linkers |

| Reduction | LiAlH₄ or H₂/Raney Ni | Phenethylamine | CNS active agents; Kinase inhibitors |

| Alkylation | LDA / R-X | α-Substituted Nitrile | Steric occlusion; Chiral centers |

Application Workflow

Figure 3: Divergent synthesis capabilities from the core scaffold.[1][2]

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Acute Toxicity: This compound contains a nitrile moiety which can metabolize to release cyanide ions in vivo.[1][2] It is toxic if swallowed, inhaled, or absorbed through the skin.[2][3][4]

-

HCN Hazard: Reacting with strong acids may release Hydrogen Cyanide (HCN) gas.[1][2]

-

PPE Requirements:

First Aid:

-

Inhalation:[2][3][4][5][6] Move to fresh air.[1][2][3][4][6] Administer oxygen if breathing is difficult.[1][2]

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2]

-

Ingestion:[2][4][5]IMMEDIATE medical attention required. Do not induce vomiting unless instructed by medical personnel.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24851897 (Analogous Fluorinated Nitriles).[1][2] Retrieved from [Link][1][2]

-

BuyersGuideChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS 261763-15-9 Entry.[1][2][7] Retrieved from [Link]

-

Organic Syntheses. General Procedure for the Synthesis of Phenylacetonitriles. Coll. Vol. 3, p. 221.[1][2] Retrieved from [Link]

Sources

- 1. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,6-Trifluorophenylacetonitrile | 114152-21-5 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.es [fishersci.es]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of C9H4ClF4N Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of key isomers of the molecular formula C9H4ClF4N. Primarily focusing on commercially significant chlorotrifluoromethylbenzonitrile isomers, this document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and materials science.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (-CF3) is a particularly valued substituent in medicinal chemistry for its ability to enhance these properties.

This guide will focus on the isomeric chlorotrifluoromethylbenzonitriles, which are versatile building blocks in organic synthesis. Their utility stems from the presence of three key functional groups: a reactive nitrile group, a metabolically robust trifluoromethyl group, and a chlorine atom that can serve as a leaving group or a handle for cross-coupling reactions. Understanding the distinct properties of each isomer is crucial for their effective application in research and development.

Isomers of C9H4ClF4N: A Comparative Overview

The molecular formula C9H4ClF4N can represent several constitutional isomers. This guide will concentrate on the three most common and synthetically useful isomers of chlorotrifluoromethylbenzonitrile:

-

2-Chloro-5-(trifluoromethyl)benzonitrile

-

4-Chloro-2-(trifluoromethyl)benzonitrile

-

3-Chloro-2-(trifluoromethyl)benzonitrile

A fourth isomer, 3-Chloro-5-(trifluoromethyl)benzonitrile , will also be discussed, particularly in the context of its spectroscopic analysis. The distinct substitution patterns of these isomers lead to significant differences in their physical properties, reactivity, and spectroscopic signatures.

Physicochemical Properties

The physical properties of these isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification procedures, and for understanding their behavior in various matrices.

| Property | 2-Chloro-5-(trifluoromethyl)benzonitrile | 4-Chloro-2-(trifluoromethyl)benzonitrile | 3-Chloro-2-(trifluoromethyl)benzonitrile |

| CAS Number | 328-87-0 | 320-41-2 | 1813-33-8 |

| Molecular Weight | 205.56 g/mol | 205.56 g/mol | 205.56 g/mol |

| Appearance | White to off-white crystalline solid | Information not readily available | Information not readily available |

| Melting Point | 39-41 °C | Information not readily available | Information not readily available |

| Boiling Point | 213 °C | 192-193 °C | Information not readily available |

| Solubility | Insoluble in water; soluble in organic solvents. | Information not readily available | Information not readily available |

Synthesis of Chlorotrifluoromethylbenzonitrile Isomers

The synthesis of chlorotrifluoromethylbenzonitrile isomers often involves multi-step sequences starting from readily available precursors. A common and versatile method for introducing the nitrile group onto an aromatic ring is the Sandmeyer reaction .

General Workflow for Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable pathway to synthesize aryl nitriles from the corresponding anilines. The general workflow is as follows:

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

This protocol outlines a typical procedure for the synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile starting from m-chlorobenzotrifluoride[1]:

Step 1: Nitration of m-Chlorobenzotrifluoride

-

m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.

Step 2: Reduction to 4-Chloro-2-(trifluoromethyl)aniline

-

The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced to the corresponding aniline using a Raney nickel catalyst under a hydrogen atmosphere[1]. The reaction is typically carried out in an autoclave at a controlled temperature and pressure[1].

Step 3: Diazotization and Bromination (Sandmeyer-type)

-

The resulting 4-chloro-2-(trifluoromethyl)aniline is diazotized using sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst. This step yields 4-chloro-2-trifluoromethylbromobenzene.

Step 4: Cyanation

-

Finally, the target compound, 4-chloro-2-(trifluoromethyl)benzonitrile, is synthesized by reacting 4-chloro-2-trifluoromethylbromobenzene with copper(I) cyanide. This reaction is often facilitated by a phase transfer catalyst, such as hexadecyltrimethylammonium bromide[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the C9H4ClF4N isomers. This section details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these isomers are characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern of the benzene ring.

¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon attached to the nitrile group typically appears in the range of 115-120 ppm, while the trifluoromethyl carbon exhibits a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

Spectroscopic Data for 2-(Trifluoromethyl)benzonitrile (a related compound):

-

¹H NMR (400 MHz, CDCl₃): δ 7.86-7.68 (m, 4H) ppm[2].

-

¹³C NMR (100 MHz, CDCl₃): δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 ppm[2].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of chlorotrifluoromethylbenzonitriles are expected to show characteristic absorption bands for the nitrile group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.

Key IR Absorption Bands:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-F stretch: Strong, broad absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

-

C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

A detailed analysis of the FT-IR and FT-Raman spectra of 3-Chloro-5-(trifluoromethyl)benzonitrile has been reported, where experimental vibrational frequencies were compared with theoretical calculations using Density Functional Theory (DFT)[3][4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.56 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

-

Major Fragments: Fragmentation may occur through the loss of a chlorine atom, a cyanide radical, or a trifluoromethyl radical. The relative abundance of these fragment ions will depend on their stability.

Safety and Handling

Chlorotrifluoromethylbenzonitriles are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

General Hazards:

-

Toxicity: These compounds are generally considered toxic if swallowed, inhaled, or absorbed through the skin[1].

-

Irritation: They can cause irritation to the skin, eyes, and respiratory system[1].

-

Environmental Hazards: Some isomers may be harmful to aquatic life with long-lasting effects.

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep away from heat, sparks, and open flames.

It is imperative to consult the specific Safety Data Sheet (SDS) for each isomer before use.

Conclusion

The isomers of C9H4ClF4N, particularly the chlorotrifluoromethylbenzonitriles, are valuable building blocks in organic synthesis. Their unique combination of functional groups allows for a wide range of chemical transformations, making them attractive starting materials for the development of new pharmaceuticals and other functional molecules. A thorough understanding of their physical properties, synthesis, spectroscopic characteristics, and safety precautions is essential for their effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these key aspects, serving as a starting point for further investigation and application.

References

[5] WIPO. (2019). METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. WO/2019/134477. Available at: [Link] [6] Google Patents. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine. CN102452976A. Available at: [7] Pearson. Describe the 1H NMR spectrum for an anhydrous sample of 3-chloro-. Available at: [Link] [8] Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link] [2] Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link] [9] Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid | The Journal of Organic Chemistry - ACS Publications. (2026). Available at: [Link] [10] Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes | The Journal of Organic Chemistry - ACS Publications. (2026). Available at: [Link] [3] 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory - ResearchGate. (2026). Available at: [Link] [1] Google Patents. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A. Available at: [4] 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (2026). Available at: [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 5. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 6. Describe the 1H NMR spectrum for an anhydrous sample of 3-chloro-... | Study Prep in Pearson+ [pearson.com]

- 7. nbinno.com [nbinno.com]

- 8. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Safety & Handling Guide: (3-Chloro-2-fluoro-5-trifluoromethyl-phenyl)-acetonitrile

Document Control:

-

Version: 1.0 (Technical Advisory)

-

Scope: Research & Development (R&D) / Pre-clinical Synthesis

-

Status: High-Potency Intermediate / Hazardous Building Block

Executive Summary & Chemical Identity[1][2][3]

The Core Directive: This guide addresses the safety, handling, and synthetic utility of (3-Chloro-2-fluoro-5-trifluoromethyl-phenyl)-acetonitrile . As a poly-halogenated benzyl nitrile, this compound represents a "dual-threat" in the laboratory: it combines the acute toxicity potential of organic nitriles (metabolic cyanide release) with the high lipophilicity of trifluoromethyl-substituted aromatics (enhanced dermal absorption).

This molecule is a high-value pharmacophore, likely serving as a key intermediate in the synthesis of GnRH antagonists (analogous to Elagolix precursors) or advanced agrochemicals where metabolic stability is required.

Physiochemical Profile (Predicted/Derived)

| Property | Value / Description | Experimental Note |

| Structure | Phenyl ring with -CH₂CN, -Cl, -F, and -CF₃ substituents. | Highly electron-deficient ring. |

| Molecular Formula | C₉H₄ClF₄N | |

| Molecular Weight | ~237.58 g/mol | |

| Physical State | Low-melting solid or viscous oil (Ambient). | Tendency to supercool. |

| Boiling Point | ~105–115 °C @ 1-5 mmHg (Est.) | High vacuum required for distillation. |

| Solubility | Soluble in DCM, THF, EtOAc. Insoluble in water.[1] | Lipophilic (LogP > 3.0 est). |

| Reactivity | Acidic α-protons (pKa ~15-16). | Susceptible to nucleophilic attack at nitrile. |

Strategic Hazard Analysis (The "Why" of Safety)

Standard Safety Data Sheets (SDS) often list H-codes without explaining the mechanism of injury. For drug development professionals, understanding the causality is critical for risk mitigation.

The Nitrile Metabolic Pathway (Cyanide Potential)

Unlike simple inorganic cyanides, phenylacetonitriles are not immediately toxic upon contact. They function as pro-toxins .

-

Mechanism: The compound is lipophilic, allowing it to cross the blood-brain barrier and dermal layers.

-

Activation: Cytochrome P450 enzymes (specifically CYP2E1) hydroxylate the alpha-carbon (benzylic position).

-

Release: The resulting cyanohydrin is unstable and spontaneously decomposes, releasing free Cyanide (CN⁻) ions and the corresponding benzaldehyde derivative.

The "Lipophilic Vector" (The CF₃ Effect)

The trifluoromethyl (-CF₃) group is critical. It increases the compound's lipophilicity significantly compared to non-fluorinated analogs.

-

Consequence: This facilitates rapid transdermal absorption. Standard nitrile gloves may degrade or become permeable faster than expected.

-

Sensitization: The benzylic halide precursors and the nitrile itself are potent skin sensitizers.

Visualization: Metabolic Toxicity Pathway

Caption: Mechanism of delayed acute toxicity via metabolic activation and cyanide release.

Handling & Engineering Controls

Trustworthiness Protocol: Do not rely on odor thresholds. Nitriles often have sweet, almond-like odors that are not detectable at hazardous concentrations.

Primary Containment

-

Solids: Weighing must be performed in a Class I Biological Safety Cabinet or a dedicated powder enclosure. Static electricity is a risk; use anti-static guns.

-

Liquids/Solutions: All transfers must occur within a certified chemical fume hood operating at face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protection | High-Risk Operation (Spills/Scale-up) |

| Hands | Double Gloving: Nitrile (inner) + Laminate/Barrier (outer, e.g., Silver Shield®). | Silver Shield® or Viton® gloves essential. Standard nitrile is insufficient for >15 min exposure. |

| Respiratory | Fume hood usually sufficient. | P100/OV Cartridge Respirator if heating or outside hood. |

| Eyes | Chemical Splash Goggles. | Goggles + Face Shield. |

| Skin | Tyvek® Lab Coat (wrist cuffs taped). | Tychem® Suit for spill cleanup. |

Emergency Response Protocols

Self-Validating System: A "Cyanide Antidote Kit" must be physically present and unexpired in the lab zone whenever this chemistry is active.

Exposure Response Logic

-

Inhalation: Remove to fresh air immediately. Administer 100% Oxygen. DO NOT perform mouth-to-mouth (risk of secondary contamination).

-

Skin Contact: Drench with water for 15 minutes.[2] Discard contaminated leather goods (shoes/watch bands) immediately; they cannot be decontaminated.

-

Ingestion: If conscious, rinse mouth. Do not induce vomiting (risk of aspiration).

Spills & Deactivation

-

Neutralization Agent: 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

-

Chemistry: The hypochlorite oxidizes the nitrile/cyanide to less toxic cyanate (OCN⁻).

-

Protocol: Cover spill with absorbent pads

Apply bleach solution gently (exothermic!)

Visualization: Emergency Decision Tree

Caption: Decision logic for acute exposure, emphasizing the threshold for antidote administration.

Synthesis & Application Context

Expertise Grounding: This compound is structurally homologous to intermediates used in the synthesis of Elagolix (Orilissa) , a GnRH antagonist. Specifically, it resembles the 2-fluoro-6-(trifluoromethyl)benzyl moiety found in the drug's "uracil" core.

Synthetic Utility

The acetonitrile group (-CH₂CN) acts as a versatile "chemical handle":

-

Hydrolysis: Converts to Phenylacetic Acid derivatives (Linker synthesis).

-

Reduction: Converts to Phenethylamine (Scaffold construction).

-

Alpha-Alkylation: Exploits the acidity of the benzylic protons to build complexity.

Typical Synthetic Route (Retrosynthesis)

The most reliable route to this intermediate avoids the use of highly toxic cyanide salts by utilizing palladium-catalyzed cross-coupling or nucleophilic substitution on benzyl halides.

Visualization: Synthetic Workflow

Caption: Synthetic progression from benzyl halide precursor to pharmaceutical scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 261763-22-8 (Related Elagolix Intermediate). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Phenylacetonitrile derivatives hazard classification. Retrieved from [Link]

-

Soli, E. D., et al. (2021). Synthesis of [3H]- and [14C]-labeled elagolix.[3] Journal of Labelled Compounds and Radiopharmaceuticals, 64(7), 254-261.[3] (Demonstrates handling of fluorinated benzyl nitrile intermediates). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure: Medical Management Guidelines. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

[1][2]

Executive Summary

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 261763-15-9) is a high-value, poly-functionalized aromatic scaffold used extensively in the synthesis of next-generation agrochemicals (specifically PPO inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1][2][3][4]

Its value lies in its unique substitution pattern:

-

The "Triad" Core: The 2-Fluoro, 3-Chloro, and 5-Trifluoromethyl groups create a highly specific electronic and steric environment.[1][2]

-

Orthogonal Reactivity: The molecule offers three distinct reaction sites (Nitrile, Activated Fluorine, Aryl Chloride) that can be manipulated sequentially without cross-interference.

-

Bioisosteric Potential: The trifluoromethyl group increases lipophilicity and metabolic stability, while the nitrile serves as a versatile gateway to heterocycles, amines, and acids.

Electronic & Structural Analysis[1][2]

To design effective synthetic routes, one must understand the electronic "push-pull" dynamics of this scaffold.[1][2]

| Position | Substituent | Electronic Effect | Reactivity Profile |

| C-1 | -CH₂CN | Inductive Withdrawal (-I) | Acidic Methylene: The benzylic protons are highly acidic (pKa ~11-13 in DMSO) due to the nitrile and the electron-deficient ring.[1][2] |

| C-2 | -F | Inductive Withdrawal (-I), Resonance Donation (+R) | Highly Activated Electrophile: Located para to the strong electron-withdrawing -CF₃ group and ortho to the -CH₂CN group.[1][2] This makes the C-F bond exceptionally labile to Nucleophilic Aromatic Substitution (SNAr).[1][2] |

| C-3 | -Cl | Inductive Withdrawal (-I), Steric Bulk | Steric Blocker / Latent Handle: Provides steric protection to the C-2 position (preventing over-reaction) and serves as a handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after SNAr. |

| C-5 | -CF₃ | Strong Inductive/Resonance Withdrawal (-I/-R) | The Activator: Strongly deactivates the ring towards electrophilic attack but activates the C-2 position for nucleophilic attack.[1][2] |

The "Para-Activation" Rule

The critical reactivity feature is the relationship between the 2-Fluoro and 5-Trifluoromethyl groups.[1][2] Being para to each other, the strong electron-withdrawing nature of the -CF₃ group pulls electron density away from the C-2 position, making the fluorine atom a "loaded spring" for displacement by nucleophiles.[1][2]

Core Reactivity Modules

Module A: The "Soft" Handle (Nitrile Transformations)

The acetonitrile side chain is the primary handle for scaffold elongation.

-

Hydrolysis (Acid/Amide Formation):

-

Reduction (Phenethylamine Synthesis):

-

Alpha-Alkylation (C-H Activation):

Module B: The "Hard" Core (SNAr Fluorine Displacement)

This is the most distinct reaction of this scaffold.[2] The 2-Fluoro atom can be selectively displaced while leaving the 3-Chloro atom intact.[1]

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Selectivity: The 2-F is >100x more reactive than the 3-Cl due to the para-CF₃ activation and the higher electronegativity of Fluorine (Meisenheimer complex stabilization).[1][2]

-

Causality: The 3-Cl provides steric hindrance that prevents "runaway" double additions if the nucleophile is small, but requires elevated temperatures for bulky nucleophiles.[1]

Module C: Metal-Catalyzed Cross-Coupling (The Chlorine Handle)

Once the 2-F position is derivatized (or if left intact), the 3-Cl position can be engaged.[1][2]

Visualizing the Reactivity Pathways[2]

The following diagram illustrates the orthogonal reactivity logic.

Figure 1: Orthogonal reactivity map showing the three distinct "handles" available for chemical modification.

Experimental Protocols

Protocol 1: Selective SNAr Displacement of 2-Fluoro

This protocol demonstrates the introduction of a cyclic amine (e.g., morpholine) at the 2-position.[1][2]

-

Reagents:

-

Procedure:

-

Critical Control Point: Do not exceed 100°C. Higher temperatures may force the displacement of the 3-Cl or hydrolysis of the nitrile.[1][2]

Protocol 2: Nitrile Hydrolysis to Phenylacetic Acid

Conversion of the nitrile handle to a carboxylic acid.[2]

Safety & Handling

-

HF Generation: During SNAr reactions, fluoride ions are released.[1] In acidic workups, this can generate trace HF.[1] Always use glass-lined or resistant vessels and quench basic reactions thoroughly before acidification.[1]

-

Cyanide Risks: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release HCN.

-

Skin/Eye Irritant: As a benzylic halide-like structure (alpha-halo character if halogenated) and fluorinated aromatic, it is a potent irritant.[1][2] Wear full PPE (gloves, goggles, lab coat).[1]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 53414982, 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. Retrieved from [Link][1][2]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org.[1][2] Chem. Retrieved from [Link][1][2]

Sources

- 1. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.no [fishersci.no]

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile stability and storage

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Introduction: The Strategic Importance of a Multifunctional Building Block

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound of significant interest in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique combination of substituents on the phenylacetonitrile core. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety known to enhance metabolic stability and modulate the lipophilicity and bioavailability of parent compounds.[2][3] The presence of both chloro and fluoro groups further influences the electronic properties and provides steric hindrance, blocking potential sites of metabolic attack.[4][5] The nitrile group itself is a versatile synthetic handle, readily converted into carboxylic acids, amides, or amines.[6][7]

Given its role as a high-value intermediate, ensuring the chemical integrity and purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile from procurement through to reaction is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that complicate subsequent synthetic steps and purification processes. This guide provides a comprehensive overview of the compound's stability profile, outlines field-proven storage and handling protocols, and details methodologies for assessing its long-term integrity.

Section 1: Physicochemical and Reactivity Profile

Understanding the inherent chemical nature of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is fundamental to predicting its behavior and designing appropriate storage strategies.

Key Physicochemical Properties

The properties of this compound are dictated by its complex substitution pattern. While specific experimental data for this exact molecule is not broadly published, data from close analogs and its Safety Data Sheet (SDS) provide a reliable profile.

| Property | Value / Description | Rationale & Impact on Stability |

| Molecular Formula | C₉H₄ClF₄N | Indicates a complex structure with multiple halogen atoms. |

| CAS Number | 261763-15-9 | Unique identifier for this specific chemical entity.[8] |

| Appearance | Likely a solid or high-boiling liquid. | Analogs like 4-Chloro-3-(trifluoromethyl)phenylacetonitrile are off-white crystalline solids.[9] |

| Reactivity | Stable under recommended storage conditions. | The primary sources of instability are the nitrile group and potential reactions under harsh conditions. |

| Hazard Profile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8] | Dictates the need for stringent personal protective equipment (PPE) and handling in ventilated enclosures.[8][10] |

The Influence of Aromatic Substituents on Stability

The stability of the core structure is significantly influenced by its functional groups:

-

Trifluoromethyl (-CF3) Group: This is a strongly deactivating, electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][11] This property makes the aromatic ring less susceptible to electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr) under specific conditions. The C-F bonds themselves are exceptionally strong, making the -CF3 group itself highly stable.[12]

-

Chloro (-Cl) and Fluoro (-F) Groups: As halogens, these are also electron-withdrawing via induction. Their presence, particularly the ortho-fluoro substituent, significantly modulates the electronic density of the aromatic ring and the reactivity of adjacent functional groups.[4]

-

Nitrile (-C≡N) Group: The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic. This site is the most probable point of reaction under common storage or processing conditions, particularly with nucleophiles like water.[7]

Section 2: Potential Degradation Pathways

The primary mechanism of degradation for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile under typical laboratory conditions is hydrolysis of the nitrile group. Other pathways, while less common, should also be considered.

Hydrolysis: The Primary Stability Concern

The reaction of nitriles with water is generally very slow but is catalyzed by the presence of either acid or base.[13]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid and an ammonium salt.[6][7]

-

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, can directly attack the electrophilic carbon of the nitrile group. This pathway also forms a carboxylic acid (as its salt) and ammonia.[7][14]

The implication for storage is critical: exposure to acidic or basic contaminants, or even atmospheric moisture over extended periods, can lead to the formation of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid, compromising the purity of the material.

Caption: Primary degradation pathways for the subject compound.

Thermal and Photochemical Degradation

While generally stable, prolonged exposure to high heat or UV radiation should be avoided.[15] Aromatic compounds, especially those with halogens, can be susceptible to photodecomposition. Although the C-F bonds are robust, high energy input could potentially lead to complex degradation pathways. Therefore, protection from light and heat is a crucial preventative measure.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical profile, a multi-faceted approach to storage is required to ensure long-term stability. Recommendations from SDS of analogous compounds consistently point towards controlled, inert conditions.[10][15][16]

Summary of Storage Conditions

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | 2-8°C (Refrigerated) [9][17] | Reduces the rate of potential hydrolytic and thermal degradation pathways. While some analogs are stored at room temperature, refrigeration provides an added layer of security for this high-value intermediate. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. This is the most effective way to prevent hydrolysis. A simple tightly sealed cap is good, but backfilling with an inert gas is best practice for long-term storage. |

| Light | Amber or Opaque Container | Prevents potential photochemical degradation. Store in a dark location, such as a refrigerator or a light-proof cabinet.[18] |

| Container | Tightly-sealed, glass container with an inert cap liner (e.g., PTFE). | Glass is non-reactive. A PTFE liner prevents leaching and provides a superior seal against moisture ingress compared to standard cap liners. Ensure the original packaging is used where possible.[10] |

| Environment | Cool, dry, well-ventilated area. [16][19] | Standard best practice for all chemical storage. Ventilation is crucial for safety in case of container failure.[20] |

Chemical Incompatibilities

To prevent rapid and potentially hazardous reactions, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile must be stored away from:

-

Strong Oxidizing Agents: Can react exothermically.[15]

-

Strong Acids: Will catalyze rapid hydrolysis of the nitrile group.[15]

-

Strong Bases: Will catalyze rapid hydrolysis of the nitrile group.

Section 4: Stability Assessment and Quality Control

Regularly assessing the purity of the stored material is a cornerstone of good laboratory practice and ensures the validity of experimental results. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for this analysis.

Experimental Protocol: RP-HPLC Purity Assay

This protocol is a self-validating system designed to provide a reliable, quantitative measure of purity.

Objective: To determine the purity of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile and quantify the presence of the primary hydrolytic degradant, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Methodology:

-

Standard and Sample Preparation:

-

System Suitability Standard: Prepare a solution containing both the parent compound (~0.9 mg/mL) and a small amount of the carboxylic acid degradant (~0.1 mg/mL) in acetonitrile. The presence of both peaks allows for the validation of chromatographic resolution.

-

Sample Solution: Accurately weigh ~10 mg of the stored material and dissolve in 10 mL of acetonitrile to create a ~1 mg/mL solution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. (A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar aromatic compounds).

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acid modifier improves peak shape for the carboxylic acid degradant).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes. (A gradient is used to ensure elution of the less polar parent compound while retaining and separating the more polar degradant).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm. (Aromatic rings provide strong absorbance at this wavelength).

-

Injection Volume: 5 µL.

-

-

Analysis and System Suitability:

-

Inject the System Suitability Standard. The resolution between the parent compound and the carboxylic acid peak must be >2.0. The tailing factor for the parent peak should be <1.5.

-

Inject the Sample Solution in duplicate.

-

-

Calculation:

-

Calculate the purity by area percent: % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100.

-

Caption: A typical workflow for assessing compound purity via HPLC.

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a stable compound when stored under the appropriate conditions. Its primary vulnerability is the hydrolysis of the nitrile functional group, a process catalyzed by acids, bases, and prolonged exposure to moisture. By implementing a stringent storage protocol—refrigeration (2-8°C), inert atmosphere, and protection from light—researchers can effectively preserve the integrity and purity of this valuable synthetic intermediate. Regular purity assessments using a validated RP-HPLC method provide the ultimate assurance of quality, ensuring the success of subsequent research and development activities.

References

-

Apollo Scientific. (n.d.). 2-chloro-5-(trifluoromethyl)phenylacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

Apollo Scientific. (n.d.). SAFETY DATA SHEET: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Kasturi Aromatics. (n.d.). Safety Data Sheet: Phenylacetonitrile. Retrieved from [Link]

-

LookChem. (n.d.). Cas 22902-82-5, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Retrieved from [Link]

-

Ishmath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Retrieved from [Link]

-

LEAPChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

Scott, J. S., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

-

Prakash, G. K. S., & Mathew, T. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. Retrieved from [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76435, 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Wang, J. (2015). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Li, Y., et al. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

-

Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. homework.study.com [homework.study.com]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. lookchem.com [lookchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. kasturiaromatics.com [kasturiaromatics.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Core Topic: Solubility of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the solubility characteristics of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile. As a critical building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.[1][2] This guide moves beyond simple data presentation to explain the underlying chemical principles and provide validated experimental protocols, empowering researchers to make informed, data-driven decisions.

Strategic Importance: Why Solubility Governs Success

In process chemistry and drug development, solubility is not merely a physical constant; it is a critical process parameter that dictates the viability and efficiency of the entire synthetic workflow. For a complex intermediate like 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, its solubility profile directly influences:

-

Reaction Design: Achieving optimal reactant concentration for favorable kinetics and yield.

-

Purification & Isolation: The success of crystallization, extraction, and chromatography is fundamentally dependent on differential solubility.[3]

-

Formulation & Bioavailability: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and therapeutic efficacy.[4]

-

Process Safety: Preventing unintended precipitation in transfer lines or reactors, which can lead to blockages and safety hazards.

This guide provides the foundational knowledge to harness the solubility properties of this versatile intermediate.

Molecular Profile and Physicochemical Drivers of Solubility

To predict and understand the solubility of 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, we must first examine its key physicochemical properties.

| Property | Value | Implication for Solubility |